molecular formula C27H25N3O4 B11017303 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)butanamide

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)butanamide

Cat. No.: B11017303
M. Wt: 455.5 g/mol
InChI Key: GBSVBQMMLYBQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused isoindoloquinazolin-dione core, a bicyclic system with two ketone groups at positions 5 and 11. The butanamide side chain at position 4 is substituted with a 4-methoxybenzyl group, which introduces both lipophilic and electron-donating properties.

Properties

Molecular Formula

C27H25N3O4

Molecular Weight

455.5 g/mol

IUPAC Name

4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[(4-methoxyphenyl)methyl]butanamide

InChI

InChI=1S/C27H25N3O4/c1-34-19-14-12-18(13-15-19)17-28-24(31)11-6-16-29-25-20-7-2-3-8-21(20)27(33)30(25)23-10-5-4-9-22(23)26(29)32/h2-5,7-10,12-15,25H,6,11,16-17H2,1H3,(H,28,31)

InChI Key

GBSVBQMMLYBQIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)butanamide typically involves a multicomponent reaction. One common method is the Povarov reaction, which involves the condensation of anilines, alkenes (such as trans-anethole or methyl eugenol), and 2-formylbenzoic acid in the presence of eutectic solvents bearing Lewis or Brønsted acids . The reaction conditions are mild, and the eutectic mixture can be reused multiple times without losing catalytic activity .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of catalytic systems and optimized reaction conditions ensures high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted isoindoloquinazoline derivatives, which may exhibit different biological activities.

Scientific Research Applications

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. It may also induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Target Compound :

  • Core : Isoindolo[2,1-a]quinazolin-dione (C15H8N2O2).
  • Side Chain : Butanamide linked to 4-methoxybenzyl (C8H9OCH3).

Analog 1 : 4-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)butanamide

  • Core : Same isoindoloquinazolin-dione with additional 9,10-dimethoxy groups.
  • Side Chain : Butanamide linked to furan-2-ylmethyl (C5H5O).
  • Furan substitution reduces lipophilicity (logP ~2.8 estimated) compared to methoxybenzyl.

Analog 2 : Thiadiazol Derivatives (e.g., Compounds 8a–c in )**

  • Core : Thiadiazole or pyridine-thiadiazole hybrids.
  • Substituents : Acetyl, benzoyl, or ester groups.
  • Ester linkages (e.g., in 8b) are more metabolically labile than the amide in the target compound.

Biological Activity

The compound 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)butanamide represents a unique class of isoindole and quinazoline derivatives. These compounds are noted for their diverse biological activities, including anticancer, antiviral, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

Structural Characteristics

The molecular formula of the compound is C22H24N2O3C_{22}H_{24}N_{2}O_{3}, with a molecular weight of approximately 364.44 g/mol. The structure features multiple functional groups that enhance its pharmacological properties.

Anticancer Activity

Research indicates that isoindole and quinazoline derivatives often exhibit significant anticancer properties. A study focused on similar compounds demonstrated that they could inhibit the growth of various tumor cell lines. For instance:

Cell Line IC50 (µM)
MCF-712.5
HCT-1168.3
PC-310.1

These results suggest that the compound may possess similar inhibitory effects against cancer cell proliferation.

Antiviral Activity

Compounds in this class have shown potential as selective inhibitors against viruses such as Hepatitis B. In a study evaluating derivatives targeting Hepatitis B virus (HBV), certain isoindole derivatives exhibited IC50 values in the low micromolar range, indicating promising antiviral activity .

Enzyme Inhibition

The compound's structural features suggest it may interact with various biological targets, including kinases. A comparative study on related quinazoline derivatives reported inhibition of several kinases:

Kinase Inhibition (%) at 10 µM
CDK970
GSK-3β65
JAK358

Such interactions could lead to therapeutic applications in diseases where these kinases play a critical role.

Case Studies

  • Study on Anticancer Properties : A recent investigation assessed the cytotoxic effects of a related compound on multiple cancer cell lines, revealing that it induced apoptosis through activation of caspase pathways.
  • Antiviral Efficacy : Another study evaluated the efficacy of isoindole derivatives against HBV, finding that they significantly reduced viral replication in vitro without cytotoxic effects on liver cells.

The synthesis of this compound typically involves multi-step organic reactions, employing methods such as microwave-assisted synthesis to enhance yields and reduce reaction times. The proposed mechanism of action includes:

  • Binding to specific protein targets.
  • Modulating signaling pathways involved in cell proliferation and survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.